
Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-(1,1-dimethylethyl)benzoate, also known as Isopropyl p-tert-butylbenzoate, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is a benzoate ester, characterized by the presence of an isopropyl group and a tert-butyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(1,1-dimethylethyl)benzoate typically involves the esterification of 4-(1,1-dimethylethyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of Isopropyl 4-(1,1-dimethylethyl)benzoate follows similar principles but on a larger scale. The process involves the continuous feeding of 4-(1,1-dimethylethyl)benzoic acid and isopropanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation or crystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
Isopropyl 4-(1,1-dimethylethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: 4-(1,1-dimethylethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Isopropyl 4-(1,1-dimethylethyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Research on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Isopropyl 4-(1,1-dimethylethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and isopropyl groups .
類似化合物との比較
Isopropyl 4-(1,1-dimethylethyl)benzoate can be compared with other benzoate esters, such as:
Ethyl benzoate: Lacks the steric hindrance provided by the tert-butyl group, making it more reactive in certain reactions.
Methyl benzoate: Similar in structure but with a methyl group instead of an isopropyl group, leading to different physical and chemical properties.
Butyl benzoate: Contains a butyl group, which affects its solubility and reactivity compared to Isopropyl 4-(1,1-dimethylethyl)benzoate.
The uniqueness of Isopropyl 4-(1,1-dimethylethyl)benzoate lies in its specific combination of steric and electronic effects, which influence its reactivity and applications in various fields .
特性
CAS番号 |
67952-56-1 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 |
InChIキー |
RTUBKODHZNPRDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
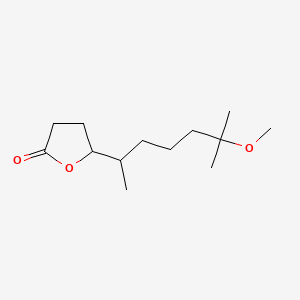
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
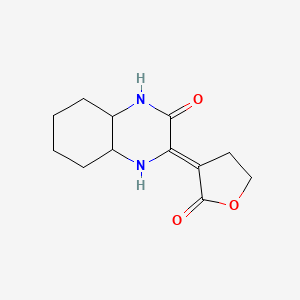
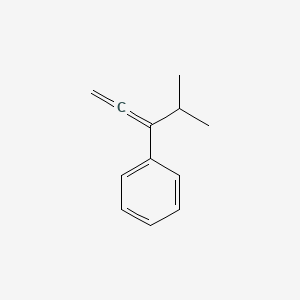
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
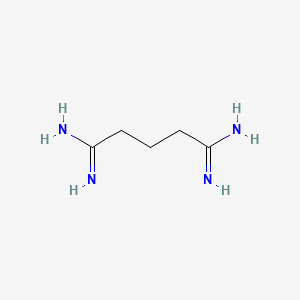
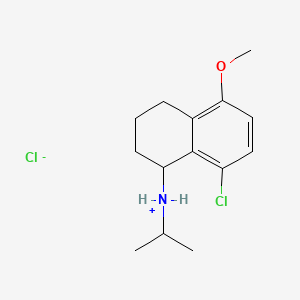
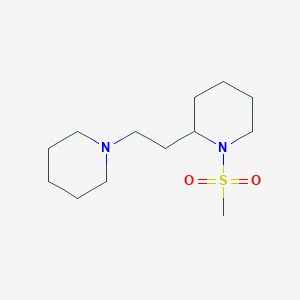
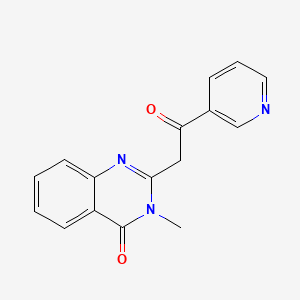
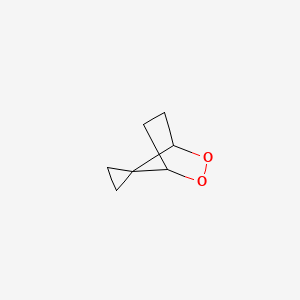
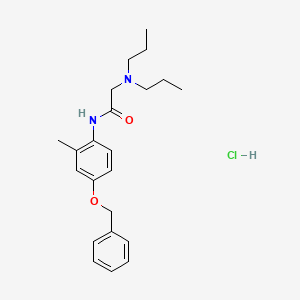
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)

